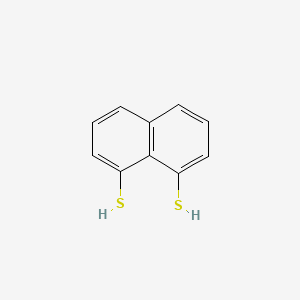

Naphthalene-1,8-dithiol

Übersicht

Beschreibung

Naphthalene-1,8-dithiol is an organic compound with the molecular formula C10H8S2. It consists of a naphthalene ring system with two thiol groups (-SH) attached at the 1 and 8 positions. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including chemistry, biology, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalene-1,8-dithiol can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,8-dibromide with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetone .

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the catalytic hydrogenation of this compound disulfide, which is obtained from the oxidation of this compound. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene-1,8-dithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form naphthalene-1,8-dithiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: this compound disulfide or naphthalene-1,8-disulfonic acid.

Reduction: Naphthalene-1,8-dithiolate.

Substitution: Naphthalene-1,8-dithioethers.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

NDT serves as a ligand in coordination chemistry, forming metal complexes that exhibit unique properties. These complexes are utilized in catalysis and materials science due to their stability and reactivity.

NDT has been investigated for its biological properties, particularly as an antioxidant. Research indicates that it can scavenge reactive oxygen species (ROS), which may contribute to cellular protection against oxidative stress.

Case Study: Anticancer Activity

Recent studies have highlighted the potential of NDT derivatives in cancer treatment. For instance, dithio 1,8-naphthalene diimide compounds have shown significant proliferation inhibition against various cancer cell lines (e.g., HeLa, SMMC-7721, A549) through mechanisms that include inducing apoptosis and disrupting cellular metabolism .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Dithio 1,8-naphthalene diimide | HeLa | 75 |

| Dithio 1,8-naphthalene diimide | SMMC-7721 | 70 |

| Dithio 1,8-naphthalene diimide | A549 | 80 |

Materials Science

In the realm of materials science, NDT is used as an additive in organic solar cells. It enhances the stability and efficiency of these devices by reducing trap-assisted recombination processes .

Case Study: Organic Solar Cells

A study demonstrated that incorporating NDT into organic solar cells resulted in improved outdoor operational stability compared to conventional materials. The presence of NDT reduced recombination losses and increased overall device performance.

Wirkmechanismus

The mechanism by which naphthalene-1,8-dithiol exerts its effects is primarily through its thiol groups. These groups can interact with various molecular targets, including metal ions and reactive oxygen species. The compound can form stable complexes with metal ions, which can be used in catalysis and other applications. Additionally, its antioxidant properties are attributed to its ability to neutralize reactive oxygen species, thereby protecting cells and materials from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Naphthalene-1,8-dithiol can be compared to other similar compounds, such as:

Benzene-1,2-dithiol: This compound has a similar structure but with a benzene ring instead of a naphthalene ring. It is less rigid and has different reactivity.

Ethane-1,2-dithiol: This compound has a simpler structure with an ethane backbone. It is more flexible and has different chemical properties.

Naphthalene-2,3-dithiol: This isomer of this compound has thiol groups at the 2 and 3 positions, leading to different reactivity and applications.

This compound is unique due to its rigid naphthalene backbone and the specific positioning of the thiol groups, which confer distinct chemical and physical properties .

Biologische Aktivität

Naphthalene-1,8-dithiol (NDT) is a sulfur-containing organic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological properties of NDT, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its two thiol (-SH) groups attached to the naphthalene ring. This unique structure allows for various chemical modifications that enhance its biological activity. The synthesis of NDT typically involves the reaction of naphthalene derivatives with thiolating agents or through multi-step synthetic pathways that include the introduction of sulfur functionalities.

Biological Activities

NDT exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

NDT has shown promising antimicrobial properties against various pathogens. Studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported that NDT derivatives exhibited enhanced antibacterial effects when combined with other moieties, leading to improved efficacy against resistant strains .

2. Anticancer Properties

NDT has been investigated for its anticancer potential. Research indicates that NDT can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of NDT, particularly against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Compounds derived from NDT have been shown to enhance plant immunity and exhibit significant antiviral activity in bioassays .

The biological activities of NDT are largely attributed to its ability to interact with cellular components through various mechanisms:

- Nucleophilic Substitution : The thiol groups can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of stable adducts that can modulate biological pathways.

- Formation of Reactive Oxygen Species : The metabolism of NDT can lead to the production of ROS, which play a crucial role in inducing oxidative stress in cancer cells, ultimately triggering apoptosis .

- Inhibition of Enzymatic Activity : NDT has been found to inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Table 1: Summary of Biological Activities of this compound

Research Findings

- A study conducted by Kittakoop et al. isolated naphthalene derivatives from Ventilago denticulata, demonstrating notable antibacterial and cytotoxic activities alongside aromatase inhibition .

- Another investigation focused on dithioacetal-naphthalene derivatives revealed their effectiveness in inducing plant immunity against viral infections, highlighting the potential agricultural applications of NDT derivatives .

Eigenschaften

IUPAC Name |

naphthalene-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHNWMFGZBBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)C(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413085 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25079-77-0 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.